molecular formula C12H13FN2O2 B8347853 2-(3,3-Dimethyl-but-1-ynyl)-6-fluoro-4-nitro-phenylamine

2-(3,3-Dimethyl-but-1-ynyl)-6-fluoro-4-nitro-phenylamine

Cat. No.: B8347853
M. Wt: 236.24 g/mol
InChI Key: JAMSTKIBBZLFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Dimethyl-but-1-ynyl)-6-fluoro-4-nitro-phenylamine is a useful research compound. Its molecular formula is C12H13FN2O2 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)-6-fluoro-4-nitroaniline

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)5-4-8-6-9(15(16)17)7-10(13)11(8)14/h6-7H,14H2,1-3H3

InChI Key

JAMSTKIBBZLFNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=C(C(=CC(=C1)[N+](=O)[O-])F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-fluoro-4-nitro-phenylamine (11 g, 47 mmol) in dry Et3N (100 mL) was added CuI (445 mg, 5% mol), Pd(PPh3)2Cl2 (550 mg, 5% mol) and 3,3-dimethyl-but-1-yne (9.6 g, 120 mmol) under N2 protection. The mixture was stirred at 80° C. for 10 h. The reaction mixture was filtered, poured into ice (100 g), and extracted with EtOAc (50 mL×3). The combined organic extracts were dried over anhydrous Na2SO4 and evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 50:1) to give 2-(3,3-dimethyl-but-1-ynyl)-6-fluoro-4-nitro-phenylamine (4.0 g, 36%). 1H NMR (400 MHz, CDCl3) δ 8.02 (d, J=1.2 Hz, 1H), 7.84 (dd, =2.4, 10.8 Hz, 1H), 4.85 (brs, 2H), 1.36 (s, 9H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
445 mg
Type
catalyst
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One

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